molecular formula C4H9N3O3 B14172896 N,O-Di(methylcarbamoyl)hydroxylamine CAS No. 4543-63-9

N,O-Di(methylcarbamoyl)hydroxylamine

Cat. No.: B14172896
CAS No.: 4543-63-9
M. Wt: 147.13 g/mol
InChI Key: OXNNZPUGRJPFIJ-UHFFFAOYSA-N
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Description

N,O-Di(methylcarbamoyl)hydroxylamine is a chemical compound known for its unique structure and reactivity It is a derivative of hydroxylamine, where both the nitrogen and oxygen atoms are substituted with methylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-Di(methylcarbamoyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base to neutralize the by-products . Another method involves the use of carbonyldiimidazole as an acylation agent, which provides an eco-friendly route to synthesize carbamates .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The crude product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,O-Di(methylcarbamoyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamines .

Mechanism of Action

The mechanism by which N,O-Di(methylcarbamoyl)hydroxylamine exerts its effects involves the interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include the formation of stable complexes with the enzyme, leading to a decrease in enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    N,O-Dimethylhydroxylamine: Similar in structure but lacks the carbamoyl groups.

    N-Methylhydroxylamine: Contains only one methyl group attached to the nitrogen atom.

    Hydroxylamine: The parent compound without any substitutions.

Properties

CAS No.

4543-63-9

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

amino N-methyl-N-(methylcarbamoyl)carbamate

InChI

InChI=1S/C4H9N3O3/c1-6-3(8)7(2)4(9)10-5/h5H2,1-2H3,(H,6,8)

InChI Key

OXNNZPUGRJPFIJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)ON

Origin of Product

United States

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